9,10-Ethenoanthracene, 9,10-dihydro- physical and chemical properties
9,10-Ethenoanthracene, 9,10-dihydro- physical and chemical properties
9,10-Dihydro-9,10-ethenoanthracene: Structural Dynamics, Photochemical Reactivity, and Synthetic Applications
Executive Summary
The 9,10-dihydro-9,10-ethenoanthracene scaffold (commonly referred to as dibenzobarrelene or dibenzobicyclo[2.2.2]octatriene) represents a cornerstone of rigid bicyclic organic frameworks. Characterized by its highly symmetrical and sterically constrained core, this molecule and its derivatives are heavily utilized in advanced chemical synthesis. The rigid geometry prevents conformational flux, making it an ideal backbone for designing transition-metal ligands, phase-transfer catalysts, and studying fundamental photochemical transformations such as the di-π-methane rearrangement[1][2]. This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, and validated synthetic protocols.
Physicochemical Properties and Structural Rigidity
The core structure consists of two benzene rings fused to a central bicyclo[2.2.2]octadiene system[3]. This architecture enforces a strict C2v symmetry in the parent molecule. The spatial arrangement dictates that substituents at the 11 and 12 positions (the etheno bridge) are held in a rigid, eclipsed-like conformation relative to the flanking aromatic rings. This pre-organization is paramount for its function as a bidentate ligand or a reactive center[4].
Table 1: Key Physicochemical Properties
| Property | 9,10-Dihydro-9,10-ethenoanthracene (Parent) | 11,12-Dicarboxylic Acid Derivative |
|---|---|---|
| CAS Number | 2734-13-6 | 1625-81-6[3] |
| Molecular Formula | C16H12[5] | C18H12O4[3] |
| Molecular Weight | 204.27 g/mol | 292.3 g/mol [3] |
| Topological Polar Surface Area | 0 Ų | 74.6 Ų[3] |
| Structural Features | Rigid [2.2.2] bicyclic framework | Pre-organized dienophile adduct |
| Primary Utility | Photochemical studies, polymer backbone | Intermediate for ligands and catalysts |
Photochemical Reactivity: The Di-π-Methane Rearrangement
One of the most defining chemical properties of the 9,10-dihydro-9,10-ethenoanthracene system is its susceptibility to the di-π-methane (DPM) rearrangement. When subjected to UV irradiation in the presence of a triplet sensitizer, the molecule undergoes a profound skeletal reorganization to form a dibenzosemibullvalene derivative[2].
Mechanistic Causality: Direct irradiation often leads to inefficient intersystem crossing or competing cycloadditions. By utilizing a triplet sensitizer (e.g., acetone), energy is efficiently transferred to the dibenzobarrelene, exciting it to the T1 state[6]. The spatial proximity of the etheno bridge ( π -system) to the flanking aromatic π -systems facilitates a bridging interaction, forming a 1,4-biradical intermediate. Subsequent cleavage of a σ -bond relieves steric strain, generating a 1,3-biradical that rapidly recombines to form the highly strained cyclopropane ring of the semibullvalene framework[2].
Mechanistic pathway of the Triplet-Sensitized Di-π-Methane Rearrangement.
Applications in Catalysis and Ligand Design
The rigid framework of 9,10-dihydro-9,10-ethenoanthracene is highly prized in organometallic chemistry:
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Transition Metal Ligands: Derivatives such as 11-dicyclohexylphosphino-12-phenyl-9,10-dihydro-9,10-ethenoanthracene (KITPHOS) utilize the steric bulk of the bicyclic framework to enforce specific coordination geometries on Palladium or Gold centers, drastically enhancing catalytic turnover in cross-coupling reactions[1].
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Bidentate Alkene-Arene Coordination: The ethenoanthracene core can act as a unique bidentate ligand. In certain Platinum(II) complexes, the alkene fragment anchors the metal, forcing one of the flanking aromatic rings into close proximity to establish an η2 -arene-platinum interaction. The rigidity of the[2.2.2] system is the direct causal factor enabling this rare coordination mode[4].
Experimental Methodology: Synthesis via Diels-Alder Cycloaddition
The construction of the 9,10-dihydro-9,10-ethenoanthracene core is classically achieved via a [4+2] Diels-Alder cycloaddition between anthracene (the diene) and an alkyne or constrained alkene (the dienophile)[1][6]. The following self-validating protocol details the synthesis of the 11,12-dicarboxylic anhydride derivative, a universal precursor for downstream functionalization.
Step-by-step workflow for the Diels-Alder synthesis of dibenzobarrelene derivatives.
Step-by-Step Protocol:
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Reagent Preparation: Suspend 1.0 equivalent of anthracene (e.g., 15 g, 84 mmol) in a reaction flask. Add 1.2 equivalents of the dienophile (e.g., dimethyl acetylenedicarboxylate or maleic anhydride)[6].
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Causality: A slight excess of the dienophile drives the equilibrium toward the adduct and compensates for any thermal degradation of the alkyne.
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Thermal Activation: Heat the neat mixture (or use a high-boiling solvent like toluene/xylene) to 170°C for 45 minutes, then briefly spike to 180°C for 5 minutes[6].
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Causality: The high activation energy required to disrupt the aromaticity of the central anthracene ring necessitates elevated temperatures for the [4+2] cycloaddition to proceed at a practical rate.
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In-Process Control (Self-Validation): Sample the reaction mixture and perform Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.
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Validation Logic: Anthracene exhibits strong blue fluorescence under 254 nm UV light at a high Rf . The reaction is deemed complete only when this specific fluorescent spot is entirely absent, ensuring maximum conversion.
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Isolation: Allow the mixture to cool to 80°C, then slowly add methanol to induce crystallization. Cool to 0°C. Filter the resulting precipitate and wash with cold methanol[6].
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Causality: The rigid bicyclic adduct has significantly lower solubility in cold polar solvents compared to the starting materials, allowing for high-purity isolation without column chromatography.
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Structural Validation: Confirm the structure via 1 H-NMR.
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Validation Logic: The defining feature of the 9,10-dihydro-9,10-ethenoanthracene core is the bridgehead protons (positions 9 and 10). In the 1 H-NMR spectrum (CDCl 3 ), these protons appear as a distinct, sharp singlet around δ 5.50 - 5.65 ppm[6]. The absence of the central anthracene aromatic protons confirms the successful rehybridization of the C9 and C10 carbons from sp2 to sp3 .
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References
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[3] National Institutes of Health (NIH). PubChem: 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic acid. Retrieved from:[Link]
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[1] PubMed / Nature Protocols. Synthesis of an electron-rich KITPHOS monophosphine, preparation of derived metal complexes and applications in catalysis. Retrieved from:[Link]
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LookChem. CAS No.2734-13-6, Dibenzobicyclo[2.2.2]octatriene Suppliers. Retrieved from:[Link]
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[4] ACS Publications. Synthesis and Characterization of an Unusual Platinum(II) Alkene Complex with an η2-Arene Interaction. Retrieved from:[Link]
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[6] MDPI Molecules. Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene. Retrieved from:[Link]
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[2] Beilstein Journal of Organic Chemistry. Synthesis of cationic dibenzosemibullvalene-based phase-transfer catalysts by di-π-methane rearrangements of pyrrolinium-annelated dibenzobarrelene derivatives. Retrieved from:[Link]
Sources
- 1. Synthesis of an electron-rich KITPHOS monophosphine, preparation of derived metal complexes and applications in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of cationic dibenzosemibullvalene-based phase-transfer catalysts by di-π-methane rearrangements of pyrrolinium-annelated dibenzobarrelene derivatives [beilstein-journals.org]
- 3. 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic acid | C18H12O4 | CID 228906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ichemistry.cn [ichemistry.cn]
- 6. mdpi.com [mdpi.com]
